8,10-Diamino-7-propyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide
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Overview
Description
- This compound belongs to the chromeno[2,3-b]pyridine family. It features a fused benzo[7,8]chromeno[2,3-b]pyridine core with amino groups at positions 8 and 10, as well as a cyano group at position 9.
- Chromeno[2,3-b]pyridines exhibit diverse biological activities and have attracted attention due to their potential as antimicrobial agents .
Preparation Methods
- Synthetic routes for this compound involve the construction of the chromeno[2,3-b]pyridine scaffold.
- One approach is the multicomponent reaction involving carbonyl compounds, malononitrile (or its derivatives), and CH-acids .
- Industrial production methods may vary, but efficient synthetic strategies are essential for large-scale production.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Chromeno[2,3-b]pyridines serve as versatile building blocks in organic synthesis.
Biology: These compounds may exhibit biological activities, such as antimicrobial, antitumor, or anti-inflammatory effects.
Medicine: Further research is needed to explore potential therapeutic applications.
Industry: Chromeno[2,3-b]pyridines could find use in materials science or as intermediates for drug development.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Molecular targets and pathways involved in its effects need further investigation.
Comparison with Similar Compounds
Similar Compounds: Other chromeno[2,3-b]pyridines with different substituents.
Uniqueness: Highlight the specific features of this compound compared to others in the same family.
Remember that this compound’s properties and applications are an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
13,15-diamino-11-propyl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile |
InChI |
InChI=1S/C20H18N4O/c1-2-5-13-14-9-8-11-6-3-4-7-12(11)18(14)25-20-16(13)17(22)15(10-21)19(23)24-20/h3-4,6-9,13H,2,5H2,1H3,(H4,22,23,24) |
InChI Key |
CBNBEYAWMCHIIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(C3=CC=CC=C3C=C2)OC4=C1C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
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